CAY10578

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10578 involves the iodination of isoindoline derivatives. The general synthetic route includes the following steps:

Formation of Isoindoline Derivative: The starting material, isoindoline, undergoes a series of reactions to introduce the necessary functional groups.

Iodination: The introduction of iodine atoms at specific positions on the isoindoline ring is achieved using iodine and an oxidizing agent under controlled conditions.

Acetylation: The final step involves the acetylation of the iodinated isoindoline derivative to form 4,5,6,7-tetraiodo-1,3-dioxo-2-isoindolineacetic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the iodination and acetylation reactions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels (≥95%).

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity

Chemical Reactions Analysis

Types of Reactions

CAY10578 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can be performed to remove iodine atoms, leading to deiodinated derivatives.

Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions are carried out using reagents like sodium iodide and bromine

Major Products

The major products formed from these reactions include deiodinated derivatives, halogen-substituted compounds, and higher oxidation state derivatives .

Scientific Research Applications

CAY10578 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of CK2 and its effects on various biochemical pathways.

Biology: Employed in cell signaling studies to understand the role of CK2 in cellular processes such as apoptosis and proliferation.

Medicine: Investigated as a potential anticancer agent due to its ability to inhibit CK2, which is overactive in many cancers.

Industry: Utilized in the development of kinase inhibitors and other therapeutic agents

Mechanism of Action

CAY10578 exerts its effects by competitively inhibiting the ATP-binding site of CK2. This inhibition prevents CK2 from phosphorylating its substrates, leading to the disruption of various signaling pathways involved in cell growth and survival. The compound displays high selectivity for CK2, with minimal inhibition of other protein kinases such as Glycogen Synthase Kinase 3, Cyclin-dependent Kinase 5, and Mitogen- and Stress-activated Protein Kinase 1 .

Comparison with Similar Compounds

Similar Compounds

TBB (4,5,6,7-tetrabromobenzotriazole): Another CK2 inhibitor with a similar structure but different halogen atoms.

DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A potent CK2 inhibitor with a different core structure.

CX-4945 (Silmitasertib): A clinically investigated CK2 inhibitor with a distinct chemical structure

Uniqueness

CAY10578 is unique due to its high selectivity for CK2 and its ability to inhibit the kinase with minimal off-target effects. Its tetraiodo substitution pattern provides a distinct advantage in terms of potency and selectivity compared to other CK2 inhibitors .

Biological Activity

CAY10578 is a selective inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, survival, and differentiation. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications. Below, we explore the biological activity of this compound through various studies, case reports, and detailed findings.

This compound exerts its biological effects primarily through the inhibition of CK2 activity. CK2 is known to phosphorylate a wide range of substrates, influencing numerous signaling pathways. The inhibition of CK2 by this compound leads to alterations in cellular signaling that can affect tumor growth and survival.

Key Findings:

- IC50 Value : The reported IC50 for this compound against CK2 is approximately 0.3 μM , indicating effective inhibition at low concentrations .

- Targeted Kinases : In addition to CK2, this compound has been shown to have off-target effects on other kinases, although these are less characterized.

Biological Assays

In vitro studies have demonstrated the effects of this compound on various cell lines. The following table summarizes key biological assays conducted with this compound:

Case Study 1: Impact on EPEC Infection

In a study investigating the role of CK2 in bacterial infections, this compound was used to assess its impact on the attachment of EPEC to epithelial cells. Results indicated that pre-treatment with this compound significantly reduced bacterial attachment, suggesting a potential role in managing intestinal infections .

Case Study 2: Cancer Cell Proliferation

This compound has been evaluated in various cancer models. In one notable study, treatment with this compound resulted in decreased cell proliferation and increased apoptosis in breast cancer cell lines. These findings highlight its potential as an anti-cancer agent .

Properties

IUPAC Name |

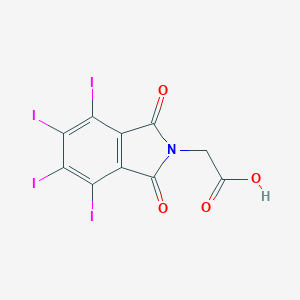

2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSXICNYHDJIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.